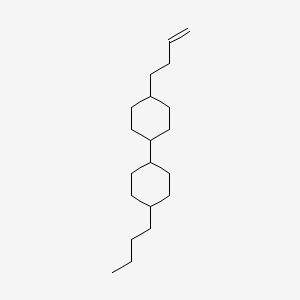
trans,trans-4-But-3-enyl-4''-butyl-bicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl: is a chemical compound with the molecular formula C20H36. It is characterized by its unique structure, which includes two cyclohexyl rings connected by a butenyl and a butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl typically involves the reaction of 4-butylcyclohexanone with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using column chromatography to achieve a high purity level.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The major products formed are ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: : In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. It helps in understanding the binding mechanisms and the effects of structural modifications.
Medicine: Its structural features can be modified to create new therapeutic agents with specific biological activities.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of a butyl group.
trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: Similar structure but with a propenyl group instead of a butenyl group.
Uniqueness: : trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is unique due to its specific combination of butenyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
323575-48-0 |
|---|---|
Fórmula molecular |
C20H36 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
1-but-3-enyl-4-(4-butylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3,17-20H,1,4-16H2,2H3 |
Clave InChI |
OHEOCAVFAYFXJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)
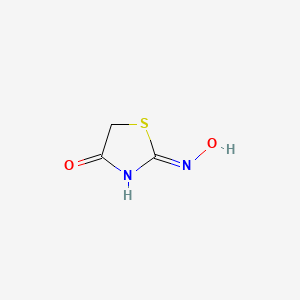

![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
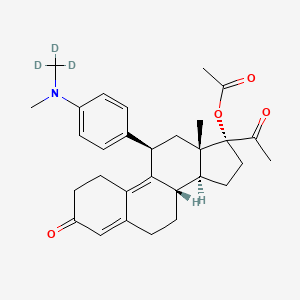
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
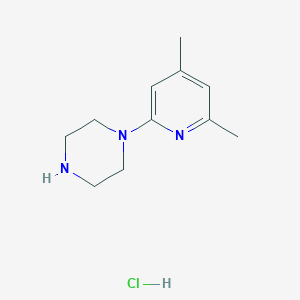
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
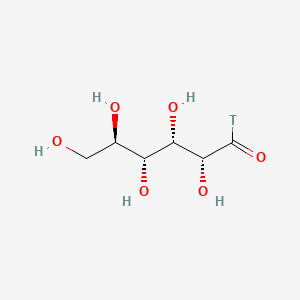

![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
